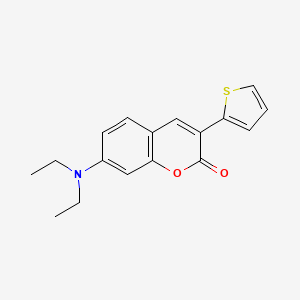

7-(Diethylamino)-3-(2-thienyl)coumarin

Description

Properties

IUPAC Name |

7-(diethylamino)-3-thiophen-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRTBKJTPXLCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117850-52-9 |

Source

|

| Record name | 7-(Diethylamino)-3-(2-thienyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 7-(diethylamino)-3-(2-thienyl)coumarin

This guide provides an in-depth exploration of the synthesis, purification, and characterization of 7-(diethylamino)-3-(2-thienyl)coumarin, a fluorescent heterocyclic compound of significant interest in materials science and bio-imaging. Our focus is on elucidating the causal relationships behind methodological choices, ensuring that each protocol is robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Coumarins

Coumarins (2H-1-benzopyran-2-ones) represent a vital class of heterocyclic compounds, with a scaffold found in numerous natural products and synthetic molecules.[1][2] Their broad spectrum of applications—ranging from pharmaceuticals and fragrances to optical brighteners and laser dyes—stems from their unique photophysical properties and biological activities.[1][2][3] The strategic substitution on the coumarin core allows for the fine-tuning of these properties.

The target molecule, 7-(diethylamino)-3-(2-thienyl)coumarin, is a prime example of such strategic design. The electron-donating 7-(diethylamino) group enhances the molecule's fluorescence quantum yield, while the 3-(2-thienyl) substituent extends the π-conjugated system, influencing its absorption and emission characteristics.[4][5] This compound is particularly valued as a fluorescent dye and probe, with applications in tunable dye lasers and optical sensing systems.[6] This guide will provide a detailed protocol for its synthesis via the Knoevenagel condensation, followed by comprehensive purification and characterization methodologies.

Synthesis via Knoevenagel Condensation: A Mechanistic Approach

The synthesis of the coumarin scaffold is most effectively achieved through the Knoevenagel condensation.[1][7] This reaction provides a versatile and high-yielding pathway by condensing a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine.[1][8]

The Underlying Mechanism

The synthesis proceeds through a well-established two-stage mechanism:

-

Enolate Formation: The basic catalyst (piperidine) abstracts an acidic proton from the active methylene compound, 2-(thiophen-2-yl)acetic acid, to form a resonance-stabilized enolate.[1]

-

Nucleophilic Addition & Condensation: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-(diethylamino)salicylaldehyde. This is followed by a dehydration step to yield an intermediate.

-

Intramolecular Cyclization (Lactonization): The final step involves an intramolecular trans-esterification, where the phenolic hydroxyl group attacks the carbonyl group of the ester, leading to the formation of the stable six-membered lactone ring characteristic of the coumarin core.

Experimental Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis process, from reactant preparation to the isolation of the crude product.

Caption: Experimental workflow for the synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin.

Detailed Synthesis Protocol

Reagents & Equipment:

-

4-(diethylamino)salicylaldehyde

-

2-(thiophen-2-yl)acetic acid

-

Piperidine

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Buchner funnel and filtration flask

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (10 mmol) and 2-(thiophen-2-yl)acetic acid (10.5 mmol) in 50 mL of absolute ethanol.

-

To this stirred solution, add piperidine (1.0 mL) as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 6-18 hours. The progress of the reaction should be monitored by TLC, using a hexane:ethyl acetate (e.g., 7:3) solvent system. The formation of a new, highly fluorescent spot and the consumption of the starting aldehyde are indicative of reaction progression.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 200 mL of ice-cold water with stirring. A yellow-orange solid should precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual piperidine and other water-soluble impurities.

-

Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification: Achieving High Purity for Advanced Applications

The crude product obtained from the synthesis contains unreacted starting materials, catalyst, and potential side-products. For applications in materials science or as a fluorescent probe, high purity is paramount. The two most effective methods for purifying coumarin derivatives are recrystallization and column chromatography.[9][10]

Purification Strategy: Recrystallization vs. Chromatography

-

Recrystallization is an effective first-pass technique for removing the bulk of impurities, especially if the crude product is relatively clean. It relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

-

Column Chromatography offers a more rigorous separation based on the differential adsorption of compounds to a stationary phase.[9] It is the method of choice for achieving the highest purity (>98%) by separating the target compound from structurally similar impurities.

Purification Workflow

This diagram outlines the decision-making process and steps involved in purifying the crude product.

Caption: Decision workflow for the purification of 7-(diethylamino)-3-(2-thienyl)coumarin.

Detailed Purification Protocols

Protocol 3.3.1: Recrystallization

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or an ethanol/water mixture) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Protocol 3.3.2: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

-

Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to move the desired compound down the column.

-

Collect fractions and analyze them by TLC. The target compound should appear as a single, fluorescent spot.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Characterization and Data

Confirmation of the structure and purity of the synthesized 7-(diethylamino)-3-(2-thienyl)coumarin is essential. A combination of physical and spectroscopic methods provides a complete profile of the final product.

| Parameter | Description | Expected Result |

| Appearance | Physical state and color of the purified compound. | Yellow to orange crystalline solid.[11] |

| Molecular Formula | Elemental composition of the molecule. | C₁₇H₁₇NO₂S[12] |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 299.39 g/mol [12] |

| Melting Point | Temperature at which the solid becomes a liquid. | A sharp melting point indicates high purity. |

| TLC (Rf) | Retention factor on a silica plate. | A single spot; Rf value depends on the eluent. |

| ¹H NMR | Provides information on the proton environment. | Expect signals for diethyl, aromatic, and thienyl protons. |

| Mass Spec (MS) | Confirms the molecular weight. | Expect a molecular ion peak [M]+ at m/z ≈ 299.4. |

| UV-Vis/Fluorescence | Absorption and emission maxima. | Strong absorption in the UV-Vis region with characteristic fluorescence emission.[13][14] |

Conclusion

This guide has detailed a reliable and mechanistically sound approach for the synthesis and purification of 7-(diethylamino)-3-(2-thienyl)coumarin. The Knoevenagel condensation offers an efficient route to the crude product, while a systematic purification strategy involving recrystallization and column chromatography ensures the high purity required for its intended applications. Proper characterization validates the identity and quality of the final compound, providing researchers with a well-defined molecule for use in advanced materials and as a high-performance fluorescent probe.

References

- Benchchem. Application Note: Knoevenagel Condensation for Coumarin Synthesis.

- Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.

- Taylor & Francis Online. Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review: Synthetic Communications.

- Journal of Chemical Research, Synopses (RSC Publishing). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation.

- Bogdal, D. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- PrepChem.com. Synthesis of 7-diethylamino-coumarin-3-aldehyde.

- Cayman Chemical. 7-(Diethylamino)coumarin-3-carboxylic Acid (CAS 50995-74-9).

- Fisher Scientific. 7-(Diethylamino)-3-(2-thienyl)coumarin 98.0+%, TCI America™.

- ResearchGate. An Overview on Synthetic Strategies to 3-Acylcoumarins.

- National Center for Biotechnology Information. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications.

- ChemRxiv. Heterocycles as Supramolecular Handles for Engineering: A Case Study with 7-(Diethylamino)coumarin Derivatives.

- ResearchGate. Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives | Request PDF.

- MySkinRecipes. 7-(Diethylamino)-3-(2-thienyl)coumarin.

- PubMed. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures.

- PubMed. Crystal structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid.

- National Center for Biotechnology Information. Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives.

- Google Patents. CN105461675A - 7-N,N-diethylamino-coumarin-3-carboxylic acid-7-benzopyrone and preparation method and application thereof.

- ResearchGate. What are the techniques that can be use to purify coumarins ?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jazanu.edu.sa [jazanu.edu.sa]

- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-(Diethylamino)-3-(2-thienyl)coumarin [myskinrecipes.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 7-(Diethylamino)-3-(2-thienyl)coumarin 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 13. caymanchem.com [caymanchem.com]

- 14. Crystal structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 7-(diethylamino)-3-(2-thienyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye 7-(diethylamino)-3-(2-thienyl)coumarin. Synthesized through a Knoevenagel condensation, this coumarin derivative exhibits intriguing solvatochromic behavior, characterized by a significant dependence of its absorption and emission spectra on the polarity of the surrounding medium. This guide delves into the synthesis, detailed photophysical characterization, the influence of environmental factors on its fluorescence, and its potential applications, particularly in the realm of fluorescent probes and sensors. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their respective fields.

Introduction

Coumarin derivatives represent a significant class of fluorescent compounds with broad applications in various scientific and technological fields, including as laser dyes, optical brightening agents, and fluorescent probes for biological and chemical sensing.[1][2] The photophysical properties of coumarins can be finely tuned by introducing different substituents onto the coumarin backbone. The 7-(diethylamino) group is a well-known electron-donating group that enhances the fluorescence quantum yield and shifts the emission to longer wavelengths. The introduction of a thienyl group at the 3-position further extends the π-conjugated system, influencing the intramolecular charge transfer (ICT) character of the molecule and, consequently, its photophysical behavior.[3]

This guide focuses specifically on 7-(diethylamino)-3-(2-thienyl)coumarin, a molecule of interest due to its potential as an environmentally sensitive fluorescent probe. Understanding its photophysical properties is paramount for its effective application in areas such as bioimaging and the development of novel sensing platforms.

Synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin

The synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin is typically achieved through a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.

Reaction Scheme

The synthesis involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 2-thienylacetonitrile, catalyzed by a base such as piperidine. The reaction proceeds via an initial aldol-type addition followed by an intramolecular cyclization (lactonization) to form the coumarin ring system.

Caption: Synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin.

Experimental Protocol: Knoevenagel Condensation

The following protocol provides a detailed, step-by-step methodology for the synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin.

Materials:

-

4-(diethylamino)-2-hydroxybenzaldehyde

-

2-thienylacetonitrile

-

Piperidine

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (1 equivalent) and 2-thienylacetonitrile (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Isolation and Purification: Filter the precipitate and wash it with cold water. To remove any unreacted starting materials and impurities, wash the crude product with a dilute solution of sodium bicarbonate, followed by water.

-

Drying and Recrystallization: Dry the crude product under vacuum. Recrystallize the solid from a suitable solvent, such as ethanol or methanol, to obtain pure 7-(diethylamino)-3-(2-thienyl)coumarin as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Caption: Experimental workflow for the synthesis of the coumarin.

Photophysical Properties

The photophysical properties of 7-(diethylamino)-3-(2-thienyl)coumarin are governed by its molecular structure, which features a strong electron-donating group (diethylamino) and an extended π-conjugated system incorporating the thienyl moiety. This "push-pull" electronic structure leads to a significant intramolecular charge transfer (ICT) upon photoexcitation.

Solvatochromism: The Influence of Solvent Polarity

A key characteristic of this coumarin derivative is its pronounced solvatochromism, where the positions of its absorption and fluorescence emission bands are highly dependent on the polarity of the solvent.[4] This phenomenon arises from the change in the dipole moment of the molecule upon electronic transition from the ground state to the excited state.

In nonpolar solvents, the molecule exists in a less polar form. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[4] The absorption spectrum is generally less sensitive to solvent polarity.

Table 1: Photophysical Data of 7-diethylamino-3-thenoylcoumarin (a closely related compound) in Various Solvents [4]

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 410 | 465 | 3086 |

| Toluene | 2.38 | 418 | 478 | 3127 |

| Dichloromethane | 8.93 | 430 | 502 | 3488 |

| Acetone | 20.7 | 426 | 508 | 3968 |

| Acetonitrile | 37.5 | 425 | 510 | 4099 |

| Methanol | 32.7 | 422 | 515 | 4392 |

| Formamide | 111.0 | 420 | 525 | 4801 |

Note: Data presented is for 7-diethylamino-3-thenoylcoumarin as a proxy for 7-(diethylamino)-3-(2-thienyl)coumarin. The thenoyl group is structurally similar to the thienyl group, and the trends observed are expected to be comparable. The Stokes shift is calculated from the absorption and emission maxima.

The large Stokes shifts observed, particularly in polar solvents, are indicative of a significant structural rearrangement in the excited state, which is characteristic of molecules exhibiting ICT.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. For many 7-(diethylamino)coumarin derivatives, both the quantum yield and lifetime are sensitive to the solvent environment.

Generally, in non-polar solvents, these coumarins exhibit high fluorescence quantum yields and longer lifetimes. As the solvent polarity increases, non-radiative decay pathways can become more prominent, leading to a decrease in both the quantum yield and lifetime.[5] This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides an efficient non-radiative decay channel.[5]

Experimental Protocol: Spectroscopic Measurements

To ensure the integrity and reproducibility of photophysical data, the following standardized protocols should be followed.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (with temperature control)

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Sample Preparation:

-

Use spectroscopic grade solvents to minimize interference from impurities.

-

Prepare a stock solution of the coumarin dye in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

For absorption and emission measurements, prepare dilute solutions (typically in the micromolar range) from the stock solution to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Measurements:

-

Absorption Spectra: Record the absorption spectrum of the sample to determine the absorption maximum (λabs).

-

Emission Spectra: Excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λem).

-

Quantum Yield Determination: The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or another coumarin dye). The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Lifetime Measurement: The fluorescence lifetime is measured using a TCSPC system. The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photons is recorded to build a decay profile. The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Caption: Workflow for spectroscopic measurements.

Applications as a Fluorescent Probe

The sensitivity of the photophysical properties of 7-(diethylamino)-3-(2-thienyl)coumarin to its local environment makes it a promising candidate for use as a fluorescent probe.

Viscosity Sensing

The fluorescence of molecular rotors, a class of fluorescent dyes, is often sensitive to the viscosity of the medium. In low-viscosity environments, intramolecular rotation can occur, leading to non-radiative deactivation and low fluorescence. In high-viscosity environments, this rotation is hindered, resulting in a significant increase in fluorescence intensity.[6] Coumarin derivatives with rotatable groups, such as the diethylamino group, can exhibit such behavior. The thienyl group at the 3-position can also contribute to the viscosity sensitivity. Therefore, 7-(diethylamino)-3-(2-thienyl)coumarin could potentially be used as a fluorescent probe to measure microviscosity in various systems, including biological environments like the cytoplasm and cellular organelles.[6][7]

Polarity Probing in Biological Systems

The solvatochromic properties of this coumarin derivative can be exploited to probe the polarity of microenvironments within biological systems, such as protein binding sites and lipid membranes. A shift in the emission wavelength can provide information about the local polarity of the dye's surroundings.

Conclusion

7-(diethylamino)-3-(2-thienyl)coumarin is a fluorescent dye with compelling photophysical properties that are highly sensitive to the surrounding environment. Its synthesis via Knoevenagel condensation is straightforward, making it an accessible tool for researchers. The pronounced solvatochromism, characterized by a significant red-shift in emission with increasing solvent polarity, underscores its potential as a polarity-sensitive probe. While further quantitative studies on its fluorescence quantum yield and lifetime in a comprehensive range of solvents are warranted, the existing data on related compounds provide a strong foundation for its application in sensing and imaging. The potential of this molecule as a viscosity and polarity probe opens up exciting avenues for its use in materials science, analytical chemistry, and cellular biology. This technical guide provides the essential framework for understanding and utilizing the unique photophysical characteristics of 7-(diethylamino)-3-(2-thienyl)coumarin.

References

- Jones, G., II, Jackson, W. R., & Halpern, A. M. (Year). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Journal Name, Volume(Issue), pages.

- Gaber, A. M., El-Gaby, M. S. A., Atalla, A. A., & Abd Al-Wahab, K. A. (2003). Synthesis and reactions of some new 3-substituted-7-hydroxycoumarin derivatives. Af. J. Pure Appl. Chem., 4(5), 113-118.

-

Husain, M. M., & Tandon, H. C. (2014). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 527-534.[4]

- L. L. Gaivanova, V. A. Kopeikin, G. A. Kogan and N. P. Shusherina, Zh. Obshch. Khim., 1983, 53, 2343.

-

Kubar, P., Mali, S., & Sekar, N. (2022). Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome. Analytical Biochemistry, 652, 114752.[6]

- Li, H., Fan, J., Wang, J., Tian, M., Du, J., Sun, S., & Peng, X. (2021). A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo.

-

Mito-VCI probe for viscosity changes in cells and mice. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 325, 125105.[7]

- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(3), 463-475.

-

Maity, B., Chatterjee, A., & Seth, D. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(8), 1205-1215.[5]

- An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Journal Name, Volume(Issue), pages.

-

Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. (2026). The Journal of Organic Chemistry.[3]

- Synthesis and application of coumarin fluorescence probes. (n.d.). RSC Advances.

- Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)

-

Study On The Synthesis And Optical Properties Of 7-Diethylamino-3-Substituted Coumarin Derivatives. (2023). Globe Thesis.[2]

-

3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. (2021). Polymers, 13(6), 947.[8]

- Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. (n.d.). Journal Name, Volume(Issue), pages.

-

Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome. (2022). Analytical Biochemistry, 652, 114752.[6][9]

-

Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (2016). American Journal of Organic Chemistry, 6(1), 17-28.[10]

- Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). Molecules, 27(23), 8295.

- Application Note: Knoevenagel Condensation for Coumarin Synthesis. (n.d.). Benchchem.

- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). Journal Name, Volume(Issue), pages.

-

Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. (n.d.). JETIR, Volume(Issue), pages.[11]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Molecules.[12]

-

WO2016166773A1 - Novel coumarin derivative for detection of cysteine and process for the synthesis thereof. (n.d.). Google Patents.[13]

-

7-(Diethylamino)-3-(2-thienyl)coumarin 98.0+%, TCI America™. (n.d.). Fisher Scientific.[14]

Sources

- 1. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 2. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondria-targeted fluorescent probes based on coumarin-hemicyanine for viscosity changes and their applications in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. jetir.org [jetir.org]

- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2016166773A1 - Novel coumarin derivative for detection of cysteine and process for the synthesis thereof - Google Patents [patents.google.com]

- 14. 7-(Diethylamino)-3-(2-thienyl)coumarin 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Absorption and Emission Spectra of 7-(diethylamino)-3-(2-thienyl)coumarin

This guide provides a comprehensive technical overview of the photophysical properties of 7-(diethylamino)-3-(2-thienyl)coumarin, a fluorescent dye of significant interest to researchers in drug development and materials science. We will delve into the principles governing its interaction with light, the profound influence of the local environment on its spectral characteristics, and the practical methodologies for its synthesis and analysis.

Introduction: The Significance of 7-(diethylamino)-3-(2-thienyl)coumarin

Coumarin derivatives are a prominent class of fluorophores widely utilized for their strong fluorescence and environmental sensitivity.[1] The specific compound, 7-(diethylamino)-3-(2-thienyl)coumarin, possesses a molecular architecture primed for remarkable photophysical behavior. The electron-donating 7-diethylamino group and the electron-withdrawing 3-(2-thienyl)coumarin core create a "push-pull" electronic system. This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the polarity of the surrounding medium.[2] This sensitivity, known as solvatochromism, makes it an excellent candidate for use as a fluorescent probe to investigate the microenvironment of biological systems or materials.[3]

The Photophysical Heart: Understanding Absorption and Emission

The interaction of 7-(diethylamino)-3-(2-thienyl)coumarin with light is governed by the principles of electronic absorption and fluorescence emission. These processes can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.

The Jablonski Diagram: A Visual Representation of Photophysical Processes

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

Upon absorbing a photon of appropriate energy, an electron in the molecule is promoted from the ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This transition, typically a π → π* transition in coumarin dyes, is very rapid.[4] Subsequently, the molecule quickly loses excess vibrational energy to the surrounding solvent molecules, a process called vibrational relaxation, and descends to the lowest vibrational level of the S₁ state. From this relaxed state, the molecule can return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence. Because some energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The Influence of the Environment: Solvatochromism

A key feature of 7-(diethylamino)-3-(2-thienyl)coumarin is its pronounced solvatochromism, where the positions of its absorption and emission bands are sensitive to the polarity of the solvent.[5] This occurs because the excited state of the molecule is more polar than its ground state due to the intramolecular charge transfer. In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This stabilization of the excited state leads to a red-shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases.[4]

Quantitative Analysis of Solvatochromic Effects

The photophysical properties of the closely related compound, 7-diethylamino-3-thenoylcoumarin (DETC), have been studied in a range of solvents with varying polarities.[4][5] The data reveals a significant bathochromic (red) shift in both the absorption and, more prominently, the emission spectra with increasing solvent polarity.[4][5] This indicates that the excited state is more polar than the ground state.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 418 | 468 | 2695 |

| 1,4-Dioxane | 36.0 | 426 | 482 | 2889 |

| Chloroform | 39.1 | 432 | 496 | 3118 |

| Ethyl Acetate | 38.1 | 428 | 492 | 3163 |

| Dichloromethane | 41.1 | 434 | 502 | 3288 |

| Acetone | 42.2 | 430 | 506 | 3650 |

| Acetonitrile | 46.0 | 428 | 508 | 3824 |

| Dimethyl Sulfoxide | 45.1 | 436 | 514 | 3681 |

| Methanol | 55.5 | 432 | 520 | 4084 |

| Ethylene Glycol | 56.3 | 434 | 526 | 4208 |

Data adapted from a study on 7-diethylamino-3-thenoylcoumarin, which is structurally and electronically very similar to 7-(diethylamino)-3-(2-thienyl)coumarin.[5]

Experimental Protocols

Synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin

The synthesis of 7-(diethylamino)-3-(2-thienyl)coumarin can be achieved via a Knoevenagel condensation reaction.

Caption: Synthetic scheme for 7-(diethylamino)-3-(2-thienyl)coumarin via Knoevenagel condensation.

Step-by-step methodology:

-

Reactant Mixture: In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde and 2-(thiophen-2-yl)acetic acid in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra are measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

Caption: A generalized workflow for the measurement of absorption and emission spectra.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of 7-(diethylamino)-3-(2-thienyl)coumarin in a high-purity solvent (e.g., spectroscopic grade dimethyl sulfoxide). From this stock, prepare dilute solutions in the various solvents to be tested. The final concentration should be in the micromolar range to avoid aggregation and inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be tested and record a baseline.

-

Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

-

Determine the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 450-700 nm).

-

Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

-

Conclusion and Future Directions

7-(diethylamino)-3-(2-thienyl)coumarin is a versatile fluorophore with significant potential in various scientific domains. Its pronounced solvatochromism, arising from an intramolecular charge transfer mechanism, makes it a highly sensitive probe of its local environment. The synthetic and spectroscopic protocols detailed in this guide provide a robust framework for researchers to harness the unique photophysical properties of this compound. Future research may focus on the development of novel sensors and imaging agents based on this coumarin scaffold for applications in cell biology, diagnostics, and materials science.

References

-

Suresh Kumar, H. M., et al. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 527-534. [Link]

-

Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemistry and Photobiology, 89(2), 280-293. [Link]

-

Maity, B., et al. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 4(7), 3461-3471. [Link]

-

Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93. [Link]

-

Gotor, R., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3749. [Link]

-

Maity, B., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology, 90(5), 1014-1023. [Link]

-

Lalevée, J., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 965. [Link]

-

Castro-Olvera, G., et al. (2024). Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives. RSC Advances, 14(29), 20976-20986. [Link]

-

Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes. Nature, 131(3319), 839-840. [Link]

-

Valeur, B. (2002). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

HORIBA Scientific. What is the Jablonski Diagram? [Link]

-

Sahoo, H., et al. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]

-

Evident. Jablonski Diagram. [Link]

-

Fatima, S., et al. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 76(2), 633-652. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 7-(diethylamino)-3-(2-thienyl)coumarin in Toluene

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including bioimaging, sensing, and materials science, as it directly correlates with the brightness of the fluorescent signal.

7-(diethylamino)coumarin derivatives are a well-established class of fluorophores known for their strong fluorescence and sensitivity to the local environment.[2] The introduction of a thienyl group at the 3-position of the coumarin core can modulate the electronic and photophysical properties of the molecule, making the determination of its quantum yield in different solvents, such as the nonpolar toluene, a crucial step in its characterization and potential application.

Theoretical Foundations of Fluorescence Quantum Yield

When a molecule absorbs a photon of light, it is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several competing radiative and non-radiative decay pathways.

The fluorescence quantum yield is mathematically expressed as:

Φf = kf / (kf + knr)

where:

-

kf is the rate constant for fluorescence (radiative decay).

-

knr is the sum of the rate constants for all non-radiative decay processes, such as internal conversion and intersystem crossing.

The accurate determination of Φf is paramount for understanding the photophysical behavior of a fluorophore and for comparing its performance with other fluorescent molecules.

The Comparative Method for Quantum Yield Determination

The most widely used and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, as initially detailed by Parker and Rees.[1] This method involves comparing the fluorescence intensity of the sample under investigation (the "test" sample) to that of a well-characterized fluorescent compound with a known quantum yield (the "standard").

The quantum yield of the test sample (Φf(x)) can be calculated using the following equation:

Φf(x) = Φf(std) * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)

where:

-

Φf(std) is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and std refer to the test sample and the standard, respectively.

To minimize errors, a series of solutions with different concentrations for both the test sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear plot is then used in the calculation, modifying the equation to:

Φf(x) = Φf(std) * (gradx / gradstd) * (ηx² / ηstd²)

where grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol for the Determination of Φf of 7-(diethylamino)-3-(2-thienyl)coumarin in Toluene

This section provides a detailed, step-by-step methodology for the accurate determination of the fluorescence quantum yield of 7-(diethylamino)-3-(2-thienyl)coumarin in toluene using the comparative method.

Selection of a Suitable Fluorescence Standard

The choice of the standard is critical for the accuracy of the measurement. The ideal standard should have the following characteristics:

-

Absorption and emission spectra that overlap with the test sample.

-

A high and well-documented quantum yield in the same or a similar solvent.

-

Good photostability.

Materials and Instrumentation

-

Test Compound: 7-(diethylamino)-3-(2-thienyl)coumarin

-

Standard: Coumarin 153

-

Solvent: Spectroscopic grade toluene

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer with a monochromatic excitation source and a detector covering the emission range of the compounds.

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate solution preparation.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

Figure 1. Experimental workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 7-(diethylamino)-3-(2-thienyl)coumarin in spectroscopic grade toluene with a concentration of approximately 1 x 10⁻⁵ M.

-

Prepare a stock solution of Coumarin 153 in spectroscopic grade toluene with a concentration of approximately 1 x 10⁻⁵ M.

-

-

Preparation of Dilution Series:

-

From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all the prepared solutions, including a solvent blank (toluene).

-

Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the test and standard samples and should be at or near the absorption maximum of the test compound.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all the prepared solutions and the solvent blank.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements of the test and standard samples.

-

The emission spectra should be corrected for the wavelength-dependent response of the instrument.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both plots to obtain the slopes (gradients). The plots should be linear with a high correlation coefficient (R² > 0.99).

-

-

Quantum Yield Calculation:

-

Use the calculated gradients and the known quantum yield of the standard to calculate the fluorescence quantum yield of 7-(diethylamino)-3-(2-thienyl)coumarin using the formula:

Φf(x) = Φf(std) * (gradx / gradstd) * (ηx² / ηstd²)

-

The refractive index (η) of toluene at 20°C is approximately 1.4967.[5][6] Since both the test and standard are dissolved in the same solvent, the term (ηx² / ηstd²) becomes 1 and can be omitted from the calculation.

-

Data Presentation and Interpretation

The quantitative data obtained from the experiment should be summarized in a clear and concise table for easy comparison.

Table 1: Photophysical Data for Quantum Yield Determination

| Sample | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| 7-(diethylamino)-3-(2-thienyl)coumarin | Dilution 1 | ||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| Coumarin 153 (Standard) | Dilution 1 | ||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

The resulting fluorescence quantum yield will provide a critical insight into the photophysical properties of 7-(diethylamino)-3-(2-thienyl)coumarin in a nonpolar environment. A high quantum yield would suggest that the molecule is a highly efficient emitter in toluene, making it a promising candidate for applications where bright fluorescence is required. Conversely, a low quantum yield would indicate that non-radiative decay pathways are dominant in this solvent.

Conclusion

This technical guide has outlined the theoretical principles and a detailed experimental protocol for the determination of the fluorescence quantum yield of 7-(diethylamino)-3-(2-thienyl)coumarin in toluene. By following the comparative method with a suitable standard such as Coumarin 153, researchers can obtain a reliable and accurate value for this essential photophysical parameter. The knowledge of the fluorescence quantum yield is fundamental for the rational design and application of novel fluorescent probes in diverse scientific and technological fields.

References

-

Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives:Fluorescence Characteristics and Theoretical Study. RSC Advances. Retrieved from

- Supporting Information. (n.d.).

-

fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. (n.d.).

-

Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. (2007). ResearchGate. Retrieved from [Link]

-

Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2012). ResearchGate. Retrieved from [Link]

-

Refractive index of C7H8 (Toluene) - Kedenburg. (n.d.). RefractiveIndex.INFO. Retrieved from [Link]

-

Coumarin 1. (n.d.). PhotochemCAD. Retrieved from [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (2008). ResearchGate. Retrieved from [Link]

- Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93.

-

Toluene. (n.d.). PubChem. Retrieved from [Link]

-

Coumarin 6. (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

- Evaluation of the capability of coumarin dye as a liquid scintillator for gamma ray detection and compton edge localization. (2022). Journal of King Saud University - Science.

-

Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. (2012). PubMed. Retrieved from [Link]

-

Toluene. (n.d.). Wikipedia. Retrieved from [Link]

-

Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles. (2010). PubMed. Retrieved from [Link]

-

Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (2007). ACS Publications. Retrieved from [Link]

-

Refractive index of C7H8 (Toluene) - Kozma. (n.d.). RefractiveIndex.INFO. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solvatochromic Effects on 7-(diethylamino)-3-(2-thienyl)coumarin Fluorescence

This guide provides a comprehensive technical overview of the solvatochromic effects on the fluorescence of 7-(diethylamino)-3-(2-thienyl)coumarin. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes to investigate molecular environments. This document delves into the theoretical underpinnings of solvatochromism, detailed experimental protocols for its characterization, and the interpretation of photophysical data.

Introduction to Solvatochromism and Coumarin Dyes

Solvatochromism describes the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is altered.[1][2] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule.[3] Solvatochromic dyes are valuable tools in chemistry and biology, serving as probes for the local polarity of their microenvironment.[3]

Coumarin derivatives are a prominent class of fluorescent compounds known for their high quantum yields, photostability, and tunable photophysical properties.[4][5] The 7-(diethylamino)coumarin scaffold, in particular, exhibits a strong intramolecular charge transfer (ICT) character upon photoexcitation. The electron-donating diethylamino group at the 7-position and an electron-accepting group at the 3-position create a "push-pull" system.[4] This electronic arrangement makes their fluorescence highly sensitive to the surrounding solvent polarity.[6][7]

7-(diethylamino)-3-(2-thienyl)coumarin is a specific derivative where the thienyl group at the 3-position acts as the electron-accepting moiety. Its photophysical properties are expected to be significantly influenced by the solvent environment, making it an excellent candidate for studying solvatochromic effects and for applications as a polarity-sensitive fluorescent probe.[8]

Theoretical Framework: Understanding Solute-Solvent Interactions

The interaction between a solvatochromic dye and the surrounding solvent molecules is the basis of the observed spectral shifts. These interactions can be broadly categorized as non-specific (dipole-dipole interactions) and specific (hydrogen bonding).

The Lippert-Mataga Model

A widely used model to describe the effect of solvent polarity on the Stokes shift (the difference in wavenumber between the absorption and emission maxima) is the Lippert-Mataga equation.[9][10] This model considers the solvent as a continuous dielectric medium and relates the Stokes shift to the solvent's dielectric constant (ε) and refractive index (n), as well as the change in the dipole moment of the fluorophore upon excitation (Δμ = μe - μg).

The Lippert-Mataga equation is given by:

ν_abs - ν_em = [2(μ_e - μ_g)² / (hca³)] * [ (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ] + constant

where:

-

ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the radius of the solvent cavity (Onsager radius).

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

A linear plot of the Stokes shift against the solvent polarity function, Δf = [ (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ], indicates that the solvatochromic shifts are primarily due to dipole-dipole interactions.[10][11] The slope of this plot can be used to estimate the change in dipole moment upon excitation.[12][13]

Reichardt's Dye and the E_T(30) Scale

For a more empirical measure of solvent polarity that encompasses both non-specific and specific interactions, the E_T(30) scale is often employed.[14][15] This scale is based on the solvatochromism of a highly polar betaine dye, Reichardt's dye.[16] The E_T(30) value for a solvent is defined as the transition energy (in kcal/mol) for the longest-wavelength absorption band of Reichardt's dye in that solvent. Higher E_T(30) values indicate higher solvent polarity.

Experimental Investigation of Solvatochromic Effects

A systematic study of the solvatochromic effects on 7-(diethylamino)-3-(2-thienyl)coumarin involves a series of spectroscopic measurements in a range of solvents with varying polarities.

Materials and Methods

Materials:

-

7-(diethylamino)-3-(2-thienyl)coumarin (synthesis can be achieved via Knoevenagel condensation followed by a Vilsmeier-Haack reaction or other established methods).[8][17]

-

A selection of spectroscopic grade solvents covering a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

-

A fluorescent standard with a known quantum yield for relative quantum yield measurements (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).[18]

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements (optional but recommended for in-depth studies).[19][20]

Experimental Workflow

The following diagram outlines the key steps in the experimental investigation of solvatochromic effects.

Caption: Experimental workflow for studying solvatochromic effects.

Detailed Protocols

Protocol 1: Preparation of Solutions

-

Prepare a stock solution of 7-(diethylamino)-3-(2-thienyl)coumarin in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilute solutions in the selected solvents. The concentration should be adjusted so that the absorbance at the excitation wavelength is approximately 0.1 in a 1 cm path length cuvette to minimize inner filter effects.[21]

Protocol 2: Spectroscopic Measurements

-

Absorption Spectra: Record the UV-Visible absorption spectra of the dye in each solvent using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

-

Emission Spectra: Using a fluorometer, record the fluorescence emission spectra of the dye in each solvent. The excitation wavelength should be set at the λ_abs for each solvent. Determine the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

-

Measure the integrated fluorescence intensity of the sample (I_s) and a standard with a known quantum yield (Φ_r) (e.g., quinine sulfate, Φ_r = 0.54 in 0.1 M H₂SO₄).[21][22]

-

Measure the absorbance of the sample (A_s) and the standard (A_r) at the excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where n_s and n_r are the refractive indices of the sample and reference solvents, respectively.[22] For more accurate results, a comparative method involving a calibration curve is recommended.[22]

-

Protocol 3: Data Analysis

-

Calculate Stokes Shift: For each solvent, calculate the Stokes shift in wavenumbers (cm⁻¹): Δν = (1/λ_abs) - (1/λ_em)

-

Construct Lippert-Mataga Plot: Plot the calculated Stokes shift (Δν) against the solvent polarity function (Δf). Perform a linear regression to determine the slope and the correlation coefficient.

-

Correlate with E_T(30) Scale: Plot the emission maximum (λ_em) or the Stokes shift (Δν) against the E_T(30) values of the solvents.

Interpretation of Results and Data Presentation

The collected photophysical data should be organized and presented in a clear and concise manner to facilitate interpretation.

Tabulated Photophysical Data

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | E_T(30) (kcal/mol) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | 1.427 | 31.2 | ||||

| Toluene | 2.38 | 1.497 | 33.9 | ||||

| Chloroform | 4.81 | 1.446 | 39.1 | ||||

| Ethyl Acetate | 6.02 | 1.372 | 38.1 | ||||

| Acetone | 20.7 | 1.359 | 42.2 | ||||

| Acetonitrile | 37.5 | 1.344 | 46.0 | ||||

| Ethanol | 24.5 | 1.361 | 51.9 | ||||

| Methanol | 32.7 | 1.329 | 55.5 | ||||

| Water | 80.1 | 1.333 | 63.1 |

Note: The values for λ_abs, λ_em, Stokes Shift, and Quantum Yield are to be filled in with experimental data.

Visualizing the Solvatochromic Shift

A positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shift) with increasing solvent polarity, is expected for 7-(diethylamino)-3-(2-thienyl)coumarin.[4] This is because the excited state is more polar than the ground state due to the intramolecular charge transfer, and is therefore more stabilized by polar solvents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photochromic and fluorescence properties of coumarin fulgimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual Fluorescence and Solvatochromic Study on 3-Acyl Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reichardt’s Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling | MDPI [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantum yield - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. nathan.instras.com [nathan.instras.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. agilent.com [agilent.com]

A Guide to the Structural Elucidation of 7-(diethylamino)-3-(2-thienyl)coumarin using ¹H and ¹³C NMR Spectroscopy

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) characteristics of the fluorescent dye 7-(diethylamino)-3-(2-thienyl)coumarin. Designed for researchers in materials science, chemistry, and drug development, this document offers a comprehensive framework for the structural verification and analysis of this important coumarin derivative. By integrating established principles of NMR spectroscopy with data from structurally analogous compounds, we present a predictive yet robust interpretation of its ¹H and ¹³C NMR spectra.

Introduction

7-(diethylamino)-3-(2-thienyl)coumarin is a heterocyclic molecule belonging to the coumarin family, renowned for its significant fluorescent properties. The strategic placement of an electron-donating diethylamino group at the 7-position and a π-excessive 2-thienyl group at the 3-position creates a pronounced intramolecular charge transfer (ICT) character. This electronic architecture is the basis for its use in fluorescent probes, sensors, and as a component in organic light-emitting diodes (OLEDs). Accurate and unambiguous structural characterization is paramount for ensuring the purity and predictable performance of this molecule in its various applications. NMR spectroscopy stands as the most powerful technique for this purpose, providing precise insights into the molecular structure at an atomic level.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-(diethylamino)-3-(2-thienyl)coumarin is anticipated to exhibit a series of well-resolved signals corresponding to the distinct proton environments within the molecule. The analysis is based on established chemical shift ranges for coumarin and thiophene derivatives, as well as the electronic effects of the substituents.[1][2] The expected chemical shifts (δ) are presented in Table 1, and the numbering scheme is shown in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(diethylamino)-3-(2-thienyl)coumarin

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.8 - 8.2 | Singlet (s) | N/A | Deshielded due to the anisotropic effect of the carbonyl group and conjugation with the thienyl ring. |

| H-5 | ~7.2 - 7.5 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho-coupling with H-6. |

| H-6 | ~6.5 - 6.7 | Doublet of doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 2.0 - 2.5 | Ortho-coupling with H-5 and meta-coupling with H-8. |

| H-8 | ~6.4 - 6.6 | Doublet (d) | J ≈ 2.0 - 2.5 | Meta-coupling with H-6. Shielded by the adjacent electron-donating diethylamino group. |

| H-3' | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 3.5 - 4.0, J ≈ 1.0 - 1.5 | Coupling to H-4' and H-5'. |

| H-4' | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 5.0 - 5.5, J ≈ 3.5 - 4.0 | Coupling to H-3' and H-5'. |

| H-5' | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 5.0 - 5.5, J ≈ 1.0 - 1.5 | Coupling to H-4' and H-3'. |

| -CH₂- (N-ethyl) | ~3.4 - 3.6 | Quartet (q) | J ≈ 7.0 - 7.5 | Coupling with the methyl protons. |

| -CH₃ (N-ethyl) | ~1.2 - 1.4 | Triplet (t) | J ≈ 7.0 - 7.5 | Coupling with the methylene protons. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted chemical shifts, summarized in Table 2, are based on known data for substituted coumarins and thiophenes.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(diethylamino)-3-(2-thienyl)coumarin

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 (C=O) | ~160 - 162 | Carbonyl carbon of the lactone. |

| C-3 | ~120 - 125 | Shielded due to substitution with the thienyl group. |

| C-4 | ~140 - 145 | Deshielded due to its position in the α,β-unsaturated system. |

| C-4a | ~108 - 112 | Shielded by the electron-donating effect of the diethylamino group. |

| C-5 | ~128 - 130 | Aromatic carbon. |

| C-6 | ~110 - 112 | Shielded by the electron-donating effect of the diethylamino group. |

| C-7 | ~150 - 155 | Attached to the electron-donating nitrogen atom. |

| C-8 | ~97 - 100 | Highly shielded due to the strong electron-donating effect of the adjacent diethylamino group. |

| C-8a | ~155 - 158 | Bridgehead carbon adjacent to the oxygen atom. |

| C-2' | ~135 - 140 | Quaternary carbon of the thienyl ring attached to the coumarin core. |

| C-3' | ~125 - 128 | Aromatic carbon in the thienyl ring. |

| C-4' | ~127 - 130 | Aromatic carbon in the thienyl ring. |

| C-5' | ~126 - 129 | Aromatic carbon in the thienyl ring. |

| -CH₂- (N-ethyl) | ~44 - 46 | Methylene carbons of the ethyl groups. |

| -CH₃ (N-ethyl) | ~12 - 14 | Methyl carbons of the ethyl groups. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 7-(diethylamino)-3-(2-thienyl)coumarin, the following experimental procedure is recommended.

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

Instrumental Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 7-(diethylamino)-3-(2-thienyl)coumarin with atom numbering.

Caption: A stepwise workflow for the NMR analysis of the target compound.

Conclusion

The predictive ¹H and ¹³C NMR spectral data provided in this guide serve as a robust benchmark for the structural characterization of 7-(diethylamino)-3-(2-thienyl)coumarin. By understanding the influence of the diethylamino and thienyl substituents on the electronic environment of the coumarin core, researchers can confidently assign the observed resonances and verify the identity and purity of their synthesized material. The experimental protocols and analytical workflow outlined herein offer a standardized approach to ensure accurate and reproducible results, which are critical for the advancement of applications leveraging this versatile fluorophore.

References

- Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences - Section A, vol. 56, no. 2, 1962, pp. 71-81.

- Dekić, V., et al. "Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative." Chemistry & Chemical Technology, vol. 8, no. 4, 2014, pp. 431-436.

- Abu-zaid, N. A., et al. "Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices." Molecules, vol. 19, no. 10, 2014, pp. 16582-16597.

- Al-Majedy, Y. K., et al. "Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity." Chemical Methodologies, vol. 4, no. 1, 2020, pp. 104-116.

- Ratković, Z., et al. "1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid." Journal of the Serbian Chemical Society, vol. 79, no. 1, 2014, pp. 101-106.

-

SpectraBase. 7-(Diethylamino)coumarin - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 3-Acetyl-7-diethylaminocoumarin. [Link]

- Dekić, V., et al. "Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety." Advanced Technologies, vol. 4, no. 1, 2015, pp. 24-30.

-

Qin, J., & Yang, Z.-Y. "Fig. S2 The 1 H NMR of 7-diethylaminocoumarin-3-carbohydrazide." ResearchGate, 2021. [Link]

- Supporting Information for "Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature." Organic Chemistry Frontiers, 2019.

- Al-Amiery, A. A., et al. "Synthesis and Characterization of New Coumarin Derivatives." Journal of Chemistry, vol. 2013, 2013, Article ID 932506.

- Castro, G., et al. "Heterocycles as Supramolecular Handles for Engineering: A Case Study with 7-(Diethylamino)

- Boiko, I. I., et al. "Synthesis and Spectral-Luminescent Properties of 7-Diethylamino-4-(2-arylethenyl)coumarins." Chemistry of Heterocyclic Compounds, vol. 27, no. 3, 1991, pp. 271-274.

- Castro, G., et al. "Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives." RSC Advances, vol. 14, no. 28, 2024, pp. 20150-20160.

-

PureSynth. 7-(Diethylamino)-3-(2-Thienyl)Coumarin 98.0%(HPLC). [Link]

- Lalevée, J., et al. "3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications." Polymers, vol. 13, no. 6, 2021, p. 977.

- Dekić, V., et al. "SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE." University of Priština in Kosovska Mitrovica, 2014.

Sources

A Senior Application Scientist's Guide to Theoretical DFT Calculations for 7-(diethylamino)-3-(2-thienyl)coumarin

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application